![molecular formula C15H20N4 B2732861 (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine CAS No. 1909288-15-8](/img/structure/B2732861.png)
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine, also known as MPPI, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPI is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine acts as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By binding to this receptor, (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine can modulate dopamine signaling in the brain, leading to its anxiolytic and antidepressant effects. (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has also been shown to reduce drug-seeking behavior by modulating dopamine signaling in the brain.
Biochemical and Physiological Effects:
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models. (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has been reported to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By binding to this receptor, (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine can modulate dopamine signaling in the brain, leading to its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been shown to have high affinity for the dopamine D3 receptor, making it a potential candidate for the treatment of anxiety, depression, and drug addiction. However, one of the limitations of (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine is that its mechanism of action is not fully understood, and further research is needed to elucidate its precise mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapies for anxiety, depression, and drug addiction. Another direction is to study the pharmacokinetics and pharmacodynamics of (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine, which could help optimize its dosing and administration. Additionally, (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine could be studied in combination with other drugs to assess its potential synergistic effects. Overall, (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has significant potential for therapeutic applications, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine or (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects, as well as the potential to reduce drug-seeking behavior. (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has several advantages for lab experiments, including its ease of synthesis and high affinity for the dopamine D3 receptor. However, further research is needed to fully understand its mechanism of action and optimize its dosing and administration. Overall, (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has significant potential for therapeutic applications, and its study could lead to the development of more effective therapies for anxiety, depression, and drug addiction.
Synthesemethoden
The synthesis of (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has been reported using various methods. One of the most commonly used methods involves the reaction of 1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-one with sodium borohydride in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. (3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine has been reported to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-9-13(7-17-18)14-10-19(11-15(14)16)8-12-5-3-2-4-6-12/h2-7,9,14-15H,8,10-11,16H2,1H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPOZOBNPSFCHK-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(3r,4s)-1-benzyl-4-(1-methyl-1h-pyrazol-4-yl)pyrrolidin-3-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.